Cas no 898769-85-2 (3'-Bromo-3-(2-methoxyphenyl)propiophenone)

3'-Bromo-3-(2-methoxyphenyl)propiophenone is a brominated aromatic ketone derivative featuring a methoxyphenyl substituent, offering utility as a versatile intermediate in organic synthesis. Its distinct structure, combining a bromine atom at the 3' position and a 2-methoxyphenyl group, enables selective functionalization in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular frameworks. The electron-rich methoxy group enhances reactivity in electrophilic substitutions, while the bromine serves as a handle for further derivatization. This compound is particularly valuable in pharmaceutical and materials science research, where precise control over molecular architecture is critical. High purity grades ensure reproducibility in synthetic applications.
3'-Bromo-3-(2-methoxyphenyl)propiophenone structure
898769-85-2 structure
Product name:3'-Bromo-3-(2-methoxyphenyl)propiophenone
CAS No:898769-85-2
MF:C16H15BrO2
MW:319.193104028702
MDL:MFCD03843059
CID:875014
PubChem ID:24725779

3'-Bromo-3-(2-methoxyphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
    • 3'-BROMO-3-(2-METHOXYPHENYL)PROPIOPHENONE
    • MFCD03843059
    • AKOS016021572
    • 898769-85-2
    • DTXSID70644172
    • 3'-Bromo-3-(2-methoxyphenyl)propiophenone
    • MDL: MFCD03843059
    • Inchi: InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
    • InChI Key: IDTRVSWYPXXZIA-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br

Computed Properties

  • Exact Mass: 318.02554g/mol
  • Monoisotopic Mass: 318.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 4.2

3'-Bromo-3-(2-methoxyphenyl)propiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B098690-250mg
3'-Bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2
250mg
$ 440.00 2022-06-07
Fluorochem
205791-5g
3'-bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2 97%
5g
£2025.00 2022-03-01
abcr
AB365815-2g
3'-Bromo-3-(2-methoxyphenyl)propiophenone, 97%; .
898769-85-2 97%
2g
€1677.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649746-1g
1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
898769-85-2 98%
1g
¥7212.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649746-5g
1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
898769-85-2 98%
5g
¥25088.00 2024-04-26
A2B Chem LLC
AX77822-1g
3'-Bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2 97%
1g
$644.00 2024-04-19
A2B Chem LLC
AX77822-5g
3'-Bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2 97%
5g
$2291.00 2024-04-19
Fluorochem
205791-1g
3'-bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2 97%
1g
£540.00 2022-03-01
Fluorochem
205791-2g
3'-bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2 97%
2g
£1013.00 2022-03-01
TRC
B098690-500mg
3'-Bromo-3-(2-methoxyphenyl)propiophenone
898769-85-2
500mg
$ 735.00 2022-06-07

Additional information on 3'-Bromo-3-(2-methoxyphenyl)propiophenone

Professional Introduction to 3'-Bromo-3-(2-methoxyphenyl)propiophenone (CAS No. 898769-85-2)

3'-Bromo-3-(2-methoxyphenyl)propiophenone, identified by its Chemical Abstracts Service (CAS) number 898769-85-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a propiophenone core, has garnered attention due to its versatile applications in the development of novel bioactive molecules.

The structural composition of 3'-Bromo-3-(2-methoxyphenyl)propiophenone includes a bromine substituent on the aromatic ring, which enhances its reactivity in various synthetic transformations. The presence of a methoxy group at the 2-position of the phenyl ring further influences its electronic properties, making it a valuable intermediate in constructing more complex molecular architectures.

In recent years, 3'-Bromo-3-(2-methoxyphenyl)propiophenone has been extensively studied for its potential in medicinal chemistry. Its unique structural features make it an excellent candidate for the synthesis of pharmacophores targeting various biological pathways. For instance, researchers have explored its utility in developing small-molecule inhibitors for enzymes involved in inflammatory responses and cancer progression.

One of the most compelling aspects of CAS No. 898769-85-2 is its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many therapeutic agents, and 3'-Bromo-3-(2-methoxyphenyl)propiophenone serves as a key precursor in constructing these intricate structures. The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in forming carbon-carbon bonds essential for drug design.

The pharmaceutical industry has shown particular interest in leveraging the reactivity of 3'-Bromo-3-(2-methoxyphenyl)propiophenone to develop novel therapeutics. For example, studies have demonstrated its effectiveness in generating derivatives with anti-inflammatory and anticancer properties. These derivatives often exhibit improved selectivity and reduced toxicity compared to existing treatments, highlighting the compound's potential as a lead molecule.

Advances in computational chemistry have further enhanced the utility of CAS No. 898769-85-2. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins, aiding in the rational design of more potent and selective inhibitors. Such computational approaches complement experimental efforts, accelerating the drug discovery process.

The synthesis of 3'-Bromo-3-(2-methoxyphenyl)propiophenone itself is a testament to the ingenuity of modern organic chemistry. Multi-step synthetic routes have been developed to achieve high yields and purity, ensuring that researchers have access to sufficient quantities for their studies. These synthetic methodologies often incorporate palladium-catalyzed reactions and other advanced techniques, showcasing the interconnectedness of different chemical disciplines.

In conclusion, 3'-Bromo-3-(2-methoxyphenyl)propiophenone (CAS No. 898769-85-2) represents a cornerstone in contemporary medicinal chemistry research. Its structural versatility and reactivity make it an indispensable tool for developing new therapeutic agents. As research continues to evolve, this compound is likely to play an even more significant role in addressing some of the most pressing challenges in healthcare.

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(CAS:898769-85-2)3'-Bromo-3-(2-methoxyphenyl)propiophenone
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Purity:99%
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